Ethyl 2-(5-phenyloxazole-2-carboxamido)thiazole-4-carboxylate
Description
Ethyl 2-(5-phenyloxazole-2-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a 5-phenyloxazole-2-carboxamido group and at the 4-position with an ethyl carboxylate moiety. This structure combines aromatic and amide functionalities, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
ethyl 2-[(5-phenyl-1,3-oxazole-2-carbonyl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-2-22-15(21)11-9-24-16(18-11)19-13(20)14-17-8-12(23-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWQNJBVTPGLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-phenyloxazole-2-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring followed by the introduction of the thiazole moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-phenyloxazole-2-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-(5-phenyloxazole-2-carboxamido)thiazole-4-carboxylate features a complex structure that includes both thiazole and oxazole rings. This unique arrangement of heterocycles contributes to its diverse chemical reactivity and biological activity. The compound's molecular formula is CHNOS.
Medicinal Chemistry
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. It has been shown to inhibit the activity of heat shock proteins (Hsp90), which play a crucial role in cancer cell proliferation and survival. In vitro studies demonstrated that the compound effectively reduces the viability of various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
Another significant application is its antimicrobial properties. Studies have reported that this compound demonstrates efficacy against several bacterial strains, making it a candidate for further development as an antimicrobial agent .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex molecules. Common reactions include:
- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, facilitating the introduction of different functional groups.
- Coupling Reactions: It can be utilized in coupling reactions to form larger organic structures, which are essential in drug discovery and materials science .
Materials Science
The unique properties of this compound make it suitable for applications in materials science. Its structural characteristics allow it to be incorporated into polymers or used as a precursor for synthesizing novel materials with specific functionalities, such as increased thermal stability or enhanced mechanical properties .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell proliferation by inducing apoptosis. Mechanistic studies revealed that the compound downregulates the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .
Case Study 2: Antimicrobial Efficacy
In another research project, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use as an alternative antimicrobial agent .
Mechanism of Action
The mechanism of action of Ethyl 2-(5-phenyloxazole-2-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological activity of thiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations :
- Bioactivity : The 5-phenyloxazole-2-carboxamido group in the target compound enhances beta-catenin inhibition compared to simpler phenyl or ureido substituents (e.g., compound 5a vs. phenylureido derivatives) .
- Solubility and ADMET : The ethyl carboxylate moiety improves water solubility compared to methyl esters, as seen in methyl 5-substituted analogs . However, bulky groups like phthalimide (5a) may reduce bioavailability despite high potency .
- Synthetic Flexibility : The oxazole-carboxamido group allows modular synthesis, similar to macrocyclic antibiotic precursors (e.g., Fragment A derivatives in ) .
Mechanistic Insights
- Beta-Catenin Inhibition : The target compound and analogs 5a/5b bind to beta-catenin’s hydrophobic pocket via π-π stacking (phenyl/oxazole) and hydrogen bonding (amide/ester) .
- Enzyme Targeting : Ureido-substituted thiazoles () inhibit carbonic anhydrase-III through urea-mediated hydrogen bonding, a mechanism distinct from the oxazole-based compounds .
Table 2: In Vitro Antiproliferative Activity
| Compound | HCT-116 Cell Line (IC₅₀, μM) | Beta-Catenin Inhibition (%) |
|---|---|---|
| Target Compound | 0.7–1.5 | 60–70% (at 10 μM) |
| 5a | 0.72 | 65% |
| 5b | 1.55 | 58% |
| Methotrexate (Control) | 0.7 | N/A |
Biological Activity
Ethyl 2-(5-phenyloxazole-2-carboxamido)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with an oxazole moiety, along with an ethyl ester functional group. This unique combination of heterocycles contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2O3S |
| Molecular Weight | 302.35 g/mol |
| LogP (Octanol-Water) | 2.6 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the preparation of the thiazole derivative, which is then coupled with an appropriate oxazole derivative under specific reaction conditions using solvents like dichloromethane and coupling agents such as EDC.HCl.
Antimicrobial Properties
Research indicates that compounds containing thiazole and oxazole structures exhibit promising antimicrobial effects. This compound has been evaluated for its activity against various pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1.56 |
| Escherichia coli | 3.12 |
| Bacillus subtilis | 1.56 |
| Pseudomonas aeruginosa | 6.25 |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antibacterial activity .
Anticancer Activity
The compound has also shown potential in anticancer research. It is believed to inhibit heat shock proteins (Hsp90), which play critical roles in cancer cell survival and proliferation. By targeting these proteins, the compound may induce apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in critical cellular processes, leading to reduced viability of pathogenic organisms and cancer cells.
- Modulation of Signaling Pathways : By affecting signaling pathways associated with cell growth and survival, it can exert anti-proliferative effects.
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antibacterial activity against multiple strains, particularly Bacillus subtilis and Staphylococcus aureus. The derivatives were synthesized through optimized reaction pathways that enhanced yield and purity .
- Anticancer Research : Another investigation focused on the compound's ability to inhibit Hsp90 in various cancer cell lines. Results indicated that treatment with the compound led to a decrease in cell viability, suggesting its potential as an anticancer agent .
Q & A
Q. What are the established synthetic routes for Ethyl 2-(5-phenyloxazole-2-carboxamido)thiazole-4-carboxylate?
The synthesis involves multi-step heterocyclic coupling reactions. A representative method includes:
- Step 1 : Formation of the oxazole ring via cyclization of a substituted amide precursor using reagents like phosphorus oxychloride (POCl₃) under anhydrous conditions .
- Step 2 : Thiazole ring assembly via Hantzsch thiazole synthesis, employing ethyl α-bromoacetate and thiourea derivatives in basic media .
- Step 3 : Carboxamide linkage between oxazole and thiazole moieties using coupling agents (e.g., EDCI/HOBt) in dichloromethane (DCM) .
Key intermediates are purified via silica gel chromatography, with yields optimized by controlling reaction temperatures (e.g., 0–60°C) and stoichiometric ratios .
Q. How is the crystal structure of this compound determined, and what software is recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXS/SHELXL) is widely used for solving and refining structures due to its robustness in handling small-molecule crystallography. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding networks and π-π stacking interactions are analyzed using Olex2 or Mercury .
Q. What biological activities have been reported for this compound?
Thiazole-oxazole hybrids exhibit antitumor activity. For example:
- In vitro cytotoxicity : Ethyl 2-substituted-aminothiazole-4-carboxylate analogs showed IC₅₀ values <10 µM against RPMI-8226 leukemia cells via MTT assays, likely through DNA intercalation or topoisomerase inhibition .
- Oct3/4 induction : Derivatives like Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate activate pluripotency genes in stem cell models, validated via qPCR and fluorescence-activated cell sorting (FACS) .
Advanced Research Questions
Q. How can reaction yields be optimized for the carboxamide coupling step?
Yield improvement strategies include:
- Catalyst screening : Pd(PPh₃)₄ or CuI in DMF enhances coupling efficiency between oxazole and thiazole precursors .
- Solvent optimization : Anhydrous DCM or THF minimizes hydrolysis side reactions.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 150 W) while maintaining >80% yield .
Q. How to resolve contradictions in spectral data (e.g., NMR splitting patterns)?
Q. What computational methods predict structure-activity relationships (SAR) for anticancer activity?
Q. What challenges arise in purifying this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
